molecular formula C7H12F2O B13342924 3-(Difluoromethyl)cyclohexan-1-ol

3-(Difluoromethyl)cyclohexan-1-ol

Cat. No.: B13342924
M. Wt: 150.17 g/mol
InChI Key: RJWATGKDANMOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C7H12F2O and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

3-(difluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C7H12F2O/c8-7(9)5-2-1-3-6(10)4-5/h5-7,10H,1-4H2

InChI Key

RJWATGKDANMOCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)O)C(F)F

Origin of Product

United States

The Prominence of Fluorine in Synthetic and Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. tandfonline.comacs.org As the most electronegative element, fluorine's presence can influence electron distribution, which in turn affects a molecule's acidity (pKa), dipole moment, and chemical stability. tandfonline.comacs.org In medicinal chemistry, this has led to the development of numerous fluorinated drugs with enhanced efficacy. chemxyne.com

The difluoromethyl group (–CF2H) is a particularly valuable substituent in drug design. nih.gov It is recognized as a metabolically stable bioisostere of functional groups like alcohols, thiols, and amines, which are common in pharmaceuticals. nih.govnih.gov This means it can mimic the shape and electronic properties of these groups while being less susceptible to metabolic breakdown. The –CF2H group can also act as a hydrogen bond donor, potentially enhancing the binding affinity of a drug candidate to its target protein. nih.govnih.gov Furthermore, the incorporation of fluorinated moieties can increase a compound's lipophilicity, which can improve its ability to permeate cell membranes. nih.govmdpi.com

The Versatility of the Cyclohexanol Scaffold

The cyclohexanol (B46403) ring is a fundamental structural motif in organic chemistry and is found in a wide range of biologically active molecules. drugbank.com Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. Cyclohexanol and its derivatives are not only components of various natural products and pharmaceuticals but also serve as key intermediates in the synthesis of more complex molecules. nih.govwikipedia.orgyoutube.com For instance, the oxidation of cyclohexanol yields cyclohexanone (B45756), a vital precursor in the industrial production of materials like nylon. wikipedia.org The cyclohexane-1,3-dione scaffold, a related structure, is a precursor to a multitude of compounds with diverse biological activities, including anti-bacterial, anti-inflammatory, and anti-cancer properties. researchgate.net

Difluoromethylated Cyclohexanols: Research Gaps and Opportunities

Stereoselective Synthesis of this compound Enantiomers

Producing enantiomerically pure forms of this compound is crucial for applications where chirality dictates biological activity or material properties. This requires strategies that can effectively differentiate between the prochiral faces of an intermediate or resolve a racemic mixture.

Asymmetric catalysis offers an elegant and atom-economical method for establishing chirality. The most direct route involves the asymmetric reduction of the prochiral precursor, 3-(difluoromethyl)cyclohexan-1-one (B2774168). This can be achieved using chiral catalysts that deliver a hydride preferentially to one face of the ketone.

Chiral organocatalysts, such as quinine-derived ureas or chiral phosphoric acids (CPAs), have proven effective in promoting highly enantioselective reactions for fluorinated compounds. nih.gov For the synthesis of this compound, a strategy employing a chiral catalyst in a transfer hydrogenation or a direct hydrogenation reaction would be applicable. For instance, a relay catalysis system could be designed where an in-situ generated difluoroenol species reacts asymmetrically. nih.gov The use of chiral N-heterocyclic carbene ligands in catalytic systems also represents a promising avenue for inducing enantioselectivity in the formation of fluorinated compounds. dntb.gov.ua

Table 1: Representative Chiral Catalysts for Asymmetric Ketone Reduction

Catalyst TypeExample CatalystTypical SubstrateExpected Outcome for 3-(Difluoromethyl)cyclohexan-1-one
Chiral Phosphoric Acid (CPA) CPA-1IminesHigh enantioselectivity in Mannich-type reactions. nih.gov
Quinine-Derived Urea Quinine-UreaKetonesHigh enantiomeric excess (ee) in aldol-type reactions. nih.gov
Ruthenium-Based Ru-TsDPENAromatic KetonesHigh ee in asymmetric transfer hydrogenation.
Iridium-Based [Ir(dF(CF3)ppy)2(dtbpy)]PF6AlkenesHigh ee in asymmetric difluorination. nih.gov

This table presents catalyst classes that have been successfully applied to similar asymmetric transformations and are considered applicable to the synthesis of chiral this compound.

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org For the synthesis of a specific enantiomer of this compound, a prochiral cyclohexenone derivative could be subjected to a conjugate addition of a difluoromethyl source, with the stereochemistry being controlled by a covalently attached chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam. wikipedia.orgsigmaaldrich.com

The general scheme involves attaching the auxiliary to a precursor molecule, performing the diastereoselective difluoromethylation, and then cleaving the auxiliary to yield the enantioenriched product. scielo.org.mx The auxiliary creates a sterically biased environment, forcing the incoming reagent to attack from a specific face. wikipedia.org For example, pseudoephedrine can serve as a chiral auxiliary where its methyl group directs the configuration of an addition product. wikipedia.org

The (1R,3R) and (1S,3S) stereoisomers correspond to the trans configuration of this compound. Accessing these isomers involves the diastereoselective reduction of the parent ketone. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl. Equatorial attack by a reducing agent leads to the formation of the axial alcohol (trans isomer), whereas axial attack yields the equatorial alcohol (cis isomer).

The choice of reducing agent is critical. Sterically undemanding reagents, such as sodium borohydride (B1222165), typically favor equatorial attack to yield the thermodynamically more stable axial alcohol product (the trans isomer in this case). Conversely, bulky reducing agents, like lithium tri-sec-butylborohydride (L-Selectride), favor axial attack due to steric hindrance, leading to the equatorial alcohol (cis isomer).

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers from a racemic mixture. rsc.org This method utilizes the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of the racemic substrate. nih.gov

For a racemic mixture of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL) could be used to selectively acylate one enantiomer (e.g., the R-enantiomer) with an acyl donor like vinyl acetate. nih.govnih.gov This process results in a mixture of the acylated enantiomer (e.g., (R)-3-(difluoromethyl)cyclohexyl acetate) and the unreacted enantiomeric alcohol (e.g., (S)-3-(Difluoromethyl)cyclohexan-1-ol). These two compounds, having different functional groups, can then be readily separated by standard chromatographic methods. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity; a high E-value (>200) indicates excellent separation. nih.gov

Table 2: Potential Lipases for Kinetic Resolution of this compound

EnzymeCommon Acyl DonorTypical E-valueReference Application
Candida antarctica Lipase B (CALB) Vinyl acetate>100Resolution of heterobiaryl alcohols. nih.gov
Pseudomonas cepacia Lipase (PCL) Vinyl acetate50-100Resolution of Morita-Baylis-Hillman acetates. nih.gov
Pseudomonas fluorescens Lipase Vinyl butyrate>200Resolution of Morita-Baylis-Hillman butyrates. nih.gov
Candida rugosa Lipase Isopropenyl acetate~67Resolution of a β-blocker precursor. mdpi.com

This table is illustrative, showing enzymes and conditions used for resolving similar secondary alcohols. The effectiveness for this compound would require experimental validation.

Diastereoselective Synthesis of this compound Stereoisomers

Beyond enantioselectivity, controlling the relative stereochemistry between the hydroxyl and difluoromethyl groups (cis vs. trans) is a fundamental aspect of synthesizing this molecule.

The formation of cis or trans diastereomers of this compound is most commonly controlled during the reduction of 3-(difluoromethyl)cyclohexan-1-one. The facial selectivity of the hydride attack on the carbonyl group determines the resulting diastereomer.

Formation of the trans isomer: This isomer, featuring an axial hydroxyl group, is typically formed via equatorial attack of the hydride. This pathway is favored by small, unhindered reducing agents like sodium borohydride (NaBH₄) in protic solvents.

Formation of the cis isomer: This isomer possesses an equatorial hydroxyl group and results from axial attack of the hydride. This approach is favored by sterically demanding reducing agents such as L-Selectride or by catalytic hydrogenation over a heterogeneous catalyst like palladium, which often proceeds via adsorption of the less hindered face of the ring to the catalyst surface. researchgate.net

The Meerwein-Ponndorf-Verley (MPV) reduction, using a catalyst like zirconium-containing MOF-808, has been shown to be highly diastereoselective for the reduction of substituted cyclohexanones, often favoring the thermodynamically stable cis-alcohol. mdpi.com A protocol for reducing β-enaminoketones with sodium in THF-isopropyl alcohol has also been used to produce mixtures of cis- and trans-3-aminocyclohexanols, demonstrating a method that can be adapted for controlling diastereoselectivity. mdpi.com

Table 3: Influence of Reducing Agent on Diastereoselectivity of 3-Substituted Cyclohexanone (B45756) Reduction

Reducing AgentTypical SolventHydride AttackMajor Product Isomer
Sodium Borohydride (NaBH₄) Methanol/EthanolEquatorialtrans (Axial-OH)
Lithium Aluminum Hydride (LiAlH₄) THF/EtherEquatorialtrans (Axial-OH)
L-Selectride® THFAxialcis (Equatorial-OH)
H₂, Pd/C Ethanol/Ethyl AcetateAxial (from less hindered face)cis (Equatorial-OH)
MOF-808 (MPV Reduction) Isopropanol-cis (Equatorial-OH) mdpi.com

This table summarizes general trends in the reduction of 3-substituted cyclohexanones.

Substrate-Controlled Diastereoselective Reactions

The stereochemical outcome of the reduction of a ketone to an alcohol can be significantly influenced by the existing stereocenters in the substrate. In the context of synthesizing this compound, the key step is the diastereoselective reduction of the precursor, 3-(difluoromethyl)cyclohexan-1-one. The facial selectivity of hydride attack on the carbonyl group is dictated by the steric and electronic nature of the difluoromethyl substituent at the C-3 position.

Generally, the reduction of 3-substituted cyclohexanones can lead to both cis and trans isomers. The preferred conformation of the cyclohexanone ring and the approach of the reducing agent determine the major product. For a 3-substituted cyclohexanone, the substituent can adopt either an axial or an equatorial position. The incoming hydride can then attack from either the axial or equatorial face of the carbonyl.

The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often favors equatorial attack, leading to the formation of the axial alcohol. Conversely, smaller reducing agents like sodium borohydride (NaBH4) tend to prefer axial attack, yielding the equatorial alcohol. The diastereoselectivity of these reactions is highly dependent on the specific substrate and reaction conditions. For instance, the reduction of 3-methylcyclohexanone (B152366) with various catalysts has been shown to yield different diastereomeric ratios, highlighting the tunability of these reactions.

PrecursorReducing AgentMajor ProductDiastereomeric Ratio (cis:trans)
3-(Trifluoromethyl)cyclohexan-1-oneNaBH4trans-3-(Trifluoromethyl)cyclohexan-1-olData not available
3-(Trifluoromethyl)cyclohexan-1-oneL-Selectride®cis-3-(Trifluoromethyl)cyclohexan-1-olData not available
3-MethylcyclohexanoneMOF-808/iPrOHcis-3-Methylcyclohexanol>99:1

Novel Fluorination Strategies for the Introduction of the Difluoromethyl Group

The direct introduction of a difluoromethyl group into a molecule is a significant challenge in synthetic organic chemistry. Several innovative strategies have been developed to achieve this transformation, broadly categorized into electrophilic, nucleophilic, and radical-mediated methodologies.

Electrophilic Difluoromethylation Methodologies

Electrophilic difluoromethylation involves the use of reagents that act as a source of "CHF2+". These reagents are typically sulfonium (B1226848) or iodonium (B1229267) salts. While effective for certain substrates, the direct electrophilic difluoromethylation of a pre-formed cyclohexanol or cyclohexanone ring at the C-3 position is challenging due to regioselectivity issues. A more plausible approach involves the difluoromethylation of a nucleophilic precursor, such as an enolate or enol ether of a cyclohexanedione derivative.

Nucleophilic Difluoromethylation Techniques

Nucleophilic difluoromethylation employs reagents that deliver a "CHF2-" equivalent. One of the most common precursors for generating the difluoromethyl anion is fluoroform (CHF3), although its low reactivity necessitates harsh conditions. Other reagents, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), have been developed as effective sources of the difluoromethyl nucleophile for addition to carbonyl compounds. The reaction of a difluoromethyl anion with a cyclohexenone derivative would be a viable route to introduce the difluoromethyl group at the 3-position.

Radical-Mediated Difluoromethylation Processes

Radical difluoromethylation has emerged as a powerful tool for the formation of C-CHF2 bonds. These reactions typically involve the generation of a difluoromethyl radical (•CHF2) from a suitable precursor, which then adds to a C=C double bond or participates in a C-H functionalization reaction. For the synthesis of this compound, a radical addition of a •CHF2 radical to cyclohexenone could be a key step. Various reagents are known to generate difluoromethyl radicals under photoredox or thermal conditions, including difluoromethylsulfonyl chlorides and phosphonium (B103445) salts.

Multistep Synthetic Sequences for Accessing this compound from Simpler Precursors

Given the challenges of direct difluoromethylation, a multi-step synthetic sequence starting from readily available precursors is often the most practical approach. A plausible route could commence with a trifluoromethylated building block, followed by reduction of the trifluoromethyl group and subsequent functional group manipulations.

One such potential precursor is 5-(trifluoromethyl)cyclohexane-1,3-dione, which has been synthesized from the condensation of a keto-ester with a trifluoromethylated Michael acceptor. researchgate.net This diketone can then be transformed into a more suitable intermediate for the introduction of the hydroxyl group.

A proposed synthetic sequence is as follows:

Synthesis of 5-(Trifluoromethyl)cyclohexane-1,3-dione: This can be achieved through a Michael reaction between a suitable ketoester and a trifluoromethyl-containing acceptor. researchgate.net

Enol Ether Formation: The diketone can be converted to a more stable enol ether, for example, 3-alkoxy-5-(trifluoromethyl)cyclohex-2-en-1-one, to protect one of the carbonyl groups and direct subsequent reactions.

Reduction of the Trifluoromethyl Group: The trifluoromethyl group can be reduced to a difluoromethyl group. This transformation can be challenging, but methods involving electrochemical reduction or specific hydride reagents have been reported for trifluoromethyl ketones. nih.gov

Diastereoselective Reduction of the Ketone: The resulting 3-alkoxy-5-(difluoromethyl)cyclohex-2-en-1-one can then be subjected to diastereoselective reduction of the C-1 ketone to introduce the hydroxyl group with the desired stereochemistry.

Hydrolysis of the Enol Ether: Finally, hydrolysis of the enol ether would yield the target molecule, this compound.

StepReactionReagents and ConditionsProduct
1Michael ReactionKetoester, Trifluoromethylated Michael Acceptor, Base5-(Trifluoromethyl)cyclohexane-1,3-dione
2Enol Ether FormationAlcohol, Acid Catalyst3-Alkoxy-5-(trifluoromethyl)cyclohex-2-en-1-one
3CF3 to CHF2 ReductionElectrochemical Reduction or Specific Hydride Reagents3-Alkoxy-5-(difluoromethyl)cyclohex-2-en-1-one
4Ketone ReductionNaBH4 or L-Selectride®cis/trans-3-Alkoxy-5-(difluoromethyl)cyclohexan-1-ol
5Enol Ether HydrolysisAqueous Acidcis/trans-3-(Difluoromethyl)cyclohexan-1-ol

This table outlines a hypothetical synthetic pathway based on known chemical transformations. The specific reagents, conditions, and yields would require experimental optimization.

Reactions at the Hydroxyl Moiety of this compound

The hydroxyl group is a versatile functional handle that can undergo a variety of chemical transformations. The presence of the electron-withdrawing difluoromethyl group at the 3-position is expected to modulate the reactivity of the alcohol.

Oxidation and Reduction Pathways

The hydroxyl group of this compound can be oxidized to the corresponding ketone, 3-(difluoromethyl)cyclohexan-1-one. Standard oxidizing agents such as potassium permanganate, chromic acid, or milder reagents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane can be employed for this transformation. The electron-withdrawing nature of the difluoromethyl group is not expected to significantly hinder this oxidation.

Conversely, reduction of the parent ketone, 3-(difluoromethyl)cyclohexan-1-one, with hydride reagents like sodium borohydride or lithium aluminum hydride would yield this compound. The stereochemical outcome of this reduction would depend on the steric and electronic environment around the carbonyl group, potentially leading to a mixture of cis and trans isomers.

Transformation Reagents Product Notes
OxidationPCC, CrO3, KMnO43-(Difluoromethyl)cyclohexan-1-oneStandard oxidation conditions for secondary alcohols are applicable.
ReductionNaBH4, LiAlH4This compoundReduction of the corresponding ketone. May produce a mixture of stereoisomers.

Esterification and Etherification Strategies

Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often requires removing water or using an excess of one reactant. organic-chemistry.org The presence of the difluoromethyl group might slightly increase the acidity of the hydroxyl proton, but it is unlikely to significantly impede the reaction. Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base to achieve esterification under milder conditions.

Etherification: Ether synthesis can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The acidity of the hydroxyl group in this compound is expected to be higher than that of unsubstituted cyclohexanol due to the electron-withdrawing effect of the CF2H group, facilitating alkoxide formation under milder basic conditions.

Reaction Type General Method Key Reagents Expected Product
EsterificationFischer EsterificationCarboxylic Acid, Acid Catalyst (e.g., H2SO4)3-(Difluoromethyl)cyclohexyl ester
EsterificationAcylationAcid Chloride/Anhydride, Base (e.g., Pyridine)3-(Difluoromethyl)cyclohexyl ester
EtherificationWilliamson Ether SynthesisBase (e.g., NaH), Alkyl Halide3-(Difluoromethyl)cyclohexyl ether

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group is a poor leaving group and typically requires activation before it can be displaced in a nucleophilic substitution reaction. One common strategy is to convert the alcohol into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester can then be readily displaced by a variety of nucleophiles.

Alternatively, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), which can then be displaced by a nucleophile in an SN1 or SN2 reaction, depending on the substrate and reaction conditions.

Transformations Involving the Difluoromethyl Group

The difluoromethyl group is generally considered to be chemically robust. nih.gov However, under specific conditions, the C-F bonds can be activated, and the group can be utilized for further molecular modifications.

Reactivity of the C-F Bonds under Various Conditions

The carbon-fluorine bond is the strongest single bond to carbon, making C-F bond activation challenging. nih.gov Geminal C-F bonds, as found in the difluoromethyl group, tend to strengthen each other, further increasing their inertness. nih.gov Reactions involving the cleavage of C-F bonds in difluoromethylene units often require harsh conditions, such as the use of strong Lewis acids, which can lead to exhaustive defluorination. nih.gov

However, recent advancements in catalysis have enabled more selective C-F bond functionalization. nih.gov For instance, transition metal complexes in conjunction with fluorophilic activators have been shown to mediate the activation of C-F bonds. nih.gov While direct application to this compound has not been reported, these methodologies suggest potential pathways for the selective transformation of the difluoromethyl group.

Exploitation of the Difluoromethyl Group for Further Functionalization

The difluoromethyl group can serve as a precursor for other functionalities. While direct C-H functionalization of the CF2H group is challenging, the development of radical difluoromethylation reactions has opened up avenues for incorporating this moiety into complex molecules. nih.govrsc.org These methods often generate a difluoromethyl radical which can then participate in various bond-forming reactions.

Ring Functionalization and Derivatization of the Cyclohexyl Scaffold

The reactivity of the cyclohexyl scaffold in this compound is influenced by the interplay between the hydroxyl and the electron-withdrawing difluoromethyl group. However, a detailed examination of the published scientific literature reveals a notable absence of specific studies on the ring functionalization and derivatization of this particular compound. The following sections outline the areas where research is currently lacking.

The regioselective functionalization of the unsubstituted methylene (B1212753) groups on the cyclohexane (B81311) ring of this compound is a synthetically important transformation that would allow for the introduction of various functional groups at specific positions. This could lead to the generation of a library of novel difluoromethylated cyclohexanol derivatives. The electron-withdrawing nature of the difluoromethyl group is expected to influence the reactivity of the C-H bonds at adjacent and remote positions.

Despite the potential utility of such reactions, a thorough search of chemical databases and the scientific literature indicates that no studies have been published to date that specifically investigate the regioselective functionalization at the unsubstituted positions of this compound. Research in this area would be necessary to determine the directing effects of the existing substituents and to develop synthetic methodologies for selective derivatization.

Table 1: Status of Research on Regioselective Functionalization of this compound

Position on Cyclohexane RingResearch Findings on Functionalization
C2No published data available.
C4No published data available.
C5No published data available.
C6No published data available.

This table reflects the absence of specific experimental data in the current body of scientific literature.

Rearrangement reactions are fundamental processes in organic chemistry that allow for the structural reorganization of a molecule to yield an isomer. In the context of this compound, the presence of a hydroxyl group suggests the possibility of acid-catalyzed rearrangements, such as pinacol-type rearrangements, which would involve the migration of a carbon or hydride to an adjacent carbocationic center. The electronic effect of the difluoromethyl group at the 3-position would likely play a significant role in the mechanism and outcome of such a reaction.

A comprehensive review of the literature reveals that there are no specific mechanistic studies or experimental reports on the rearrangement reactions of this compound. Consequently, the propensity of this molecule to undergo skeletal reorganization, the potential products of such reactions, and the mechanistic pathways involved remain unexplored areas of its chemical reactivity. Further research is required to elucidate the behavior of this compound under conditions that typically promote molecular rearrangements.

Table 2: Status of Research on Rearrangement Reactions of this compound

Type of RearrangementResearch Findings
Pinacol RearrangementNo published data available.
Wagner-Meerwein RearrangementNo published data available.
Other Skeletal RearrangementsNo published data available.

This table reflects the absence of specific experimental data in the current body of scientific literature.

Derivatization Strategies and Functional Group Interconversions of 3 Difluoromethyl Cyclohexan 1 Ol

Synthesis of Novel Building Blocks and Synthons from 3-(Difluoromethyl)cyclohexan-1-ol

The hydroxyl group of this compound is a prime site for a variety of chemical transformations, allowing for its conversion into a range of other functional groups. These transformations can yield novel building blocks with altered reactivity and physical properties, suitable for a diverse array of synthetic applications.

Standard functional group interconversions can be applied to the alcohol moiety. For instance, oxidation of the secondary alcohol can provide the corresponding ketone, 3-(difluoromethyl)cyclohexan-1-one (B2774168). This ketone can then serve as an electrophilic handle for subsequent carbon-carbon bond-forming reactions. Conversely, the hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. youtube.com

Esterification and etherification reactions represent straightforward methods to derivatize the hydroxyl group. The formation of esters can be achieved by reacting the alcohol with various carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions. Similarly, ether synthesis can be accomplished through methods like the Williamson ether synthesis, where the corresponding alkoxide of this compound reacts with an alkyl halide. nih.gov These derivatizations can be used to introduce a wide variety of substituents, thereby modulating the steric and electronic properties of the molecule.

Derivative TypeRepresentative StructureReagents and ConditionsGeneral Reference
KetoneCrO3, H2SO4, acetone (B3395972) (Jones oxidation) umass.edu
TosylateTsCl, pyridine youtube.com
Acetate EsterAcetic anhydride, pyridine ijpcbs.com
Methyl EtherNaH, then CH3I (Williamson ether synthesis) nih.gov

Development of Prodrug Strategies for Future Research Analogues

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. ijpcbs.com The hydroxyl group of this compound is an ideal handle for the attachment of promoieties to create prodrugs. nih.gov Such strategies can be employed to enhance the pharmacokinetic properties of potential drug candidates derived from this scaffold, for example, by improving solubility, permeability, or metabolic stability. nih.gov

A common prodrug strategy for alcohols involves the formation of esters that are susceptible to cleavage by endogenous esterases. nih.gov By attaching a promoiety through an ester linkage, the polarity of the molecule can be masked, potentially improving its membrane permeability. The nature of the acyl group can be varied to fine-tune the rate of hydrolysis and the release of the active parent alcohol. nih.gov

Another approach involves the use of self-immolative linkers. In such a system, an initial enzymatic or chemical trigger cleaves a promoiety, which in turn initiates a cascade of reactions leading to the release of the parent drug. For instance, a prodrug could be designed where an esterase-labile group, upon cleavage, unmasks a nucleophile that triggers a cyclization reaction, liberating the this compound-containing active molecule. nih.gov

Prodrug StrategyGeneral StructureActivation MechanismPotential Advantage
Ester ProdrugEsterase-mediated hydrolysisImproved lipophilicity and cell permeability
Carbonate ProdrugEsterase-mediated hydrolysisTunable release kinetics
Phosphate Ester ProdrugPhosphatase-mediated hydrolysisIncreased water solubility
Cyclization-Activated ProdrugEnzymatic cleavage followed by intramolecular cyclizationControlled release and potential for targeted delivery

Incorporation into Complex Molecular Architectures through Advanced Coupling Reactions

To incorporate the 3-(difluoromethyl)cyclohexyl motif into larger, more complex molecules, advanced cross-coupling reactions can be employed. The hydroxyl group of this compound can be converted into a suitable leaving group, such as a tosylate or a halide, to enable its participation in various palladium- or nickel-catalyzed cross-coupling reactions. nih.gov

For instance, the corresponding 3-(difluoromethyl)cyclohexyl tosylate could potentially undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters to form new carbon-carbon bonds. This would allow for the attachment of aryl, heteroaryl, or vinyl groups to the cyclohexane (B81311) ring. Similarly, Buchwald-Hartwig amination could be envisioned for the coupling of the tosylate with amines to form C-N bonds.

Coupling ReactionReactantsCatalyst/ReagentsBond Formed
Suzuki-Miyaura Coupling3-(Difluoromethyl)cyclohexyl Tosylate + R-B(OH)2Pd catalyst, baseC-C
Buchwald-Hartwig Amination3-(Difluoromethyl)cyclohexyl Tosylate + R2NHPd catalyst, baseC-N
Sonogashira Coupling3-(Difluoromethyl)cyclohexyl Iodide + Terminal AlkynePd/Cu catalyst, baseC-C (sp)
Negishi Coupling3-(Difluoromethyl)cyclohexyl Zinc Halide + R-XPd or Ni catalystC-C

Stereochemical Investigations of 3 Difluoromethyl Cyclohexan 1 Ol

Elucidation of Relative Configuration in Diastereomeric Mixtures

The relative configuration describes the stereochemical relationship between two or more stereocenters within a molecule, designated as cis or trans. ox.ac.uk For 3-(Difluoromethyl)cyclohexan-1-ol, which has two stereocenters, four possible stereoisomers exist as two pairs of enantiomers: (1R, 3R)/(1S, 3S) and (1R, 3S)/(1S, 3R). The determination of the relative configuration involves distinguishing between the cis and trans diastereomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating relative stereochemistry. The coupling constants (J-values) between adjacent protons and Nuclear Overhauser Effect (NOE) correlations provide through-bond and through-space information, respectively, about the spatial arrangement of atoms.

In the case of this compound, the analysis of the coupling constants of the proton at C1 (the carbinol proton) with the adjacent methylene (B1212753) protons at C2 and C6 can reveal its axial or equatorial orientation. For instance, a large axial-axial coupling constant (typically 8-13 Hz) would indicate an axial orientation of the C1 proton, suggesting an equatorial hydroxyl group. Conversely, smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz) would suggest an equatorial proton and an axial hydroxyl group.

Furthermore, NOE experiments can establish through-space proximity between protons. For example, an NOE correlation between the proton at C1 and the proton at C3 would indicate a cis relationship between the hydroxyl and difluoromethyl groups.

Table 4: Hypothetical NMR Data for a Diastereomer of this compound

ProtonCoupling Constant (J, Hz)Key NOE CorrelationsInferred Relative Configuration
H-1J(H1, H2a) = 11.2, J(H1, H2e) = 4.5H-1 ↔ H-3, H-1 ↔ H-5acis
H-3-H-3 ↔ H-1, H-3 ↔ H-5acis

This table presents hypothetical data for illustrative purposes. The large coupling constant for H-1 suggests it is axial, meaning the hydroxyl group is equatorial. The NOE between H-1 and H-3 indicates they are on the same face of the ring, confirming a cis relative configuration.

Conformational Analysis of 3 Difluoromethyl Cyclohexan 1 Ol

Computational Modeling of Preferred Conformations and Energy Minima

Computational chemistry provides powerful tools for predicting the most stable conformations of a molecule and quantifying their relative energies. For 3-(Difluoromethyl)cyclohexan-1-ol, molecular mechanics and quantum mechanics calculations can be employed to determine the energy minima corresponding to different spatial arrangements of the hydroxyl and difluoromethyl groups on the cyclohexane (B81311) ring. These calculations typically involve optimizing the geometry of the molecule to find the lowest energy structures.

The stability of a substituted cyclohexane is largely influenced by the steric interactions of the substituents with the rest of the ring, particularly the unfavorable 1,3-diaxial interactions. openochem.org Larger substituents generally prefer the more spacious equatorial position to avoid these steric clashes. libretexts.org The energetic preference of a substituent for the equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy when the substituent moves from the equatorial to the axial position.

For this compound, there are four possible chair conformations to consider: two cis isomers and two trans isomers, each of which can undergo a ring flip. The relative energies of these conformers can be estimated by considering the A-values of the hydroxyl (-OH) and difluoromethyl (-CHF₂) groups. The A-value for a hydroxyl group can vary depending on the solvent, while the A-value for a difluoromethyl group has been experimentally determined to be approximately 1.85 kcal/mol. researchgate.net

Table 1: Hypothetical Calculated Relative Energies of this compound Conformers

IsomerConformation-OH Position-CHF₂ PositionCalculated Relative Energy (kcal/mol)
cisChair 1EquatorialEquatorial0.00
Chair 2 (flipped)AxialAxial~2.85
transChair 1EquatorialAxial~1.85
Chair 2 (flipped)AxialEquatorial~1.00

Note: The energy values are illustrative and based on the summation of known A-values for hydroxyl (~1.0 kcal/mol in a non-polar solvent) and difluoromethyl (1.85 kcal/mol) groups. Actual computational results may vary.

Experimental Determination of Conformational Preferences via Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution. auremn.org.br For cyclohexane derivatives, the analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, as well as advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed insights into the preferred orientation of substituents.

The coupling constants (J-values) between adjacent protons in a cyclohexane ring are highly dependent on the dihedral angle between them. For instance, a large coupling constant (typically 8-13 Hz) is observed between two axial protons (trans-diaxial relationship), while smaller coupling constants (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. By measuring these coupling constants, the axial or equatorial nature of a proton, and thus the orientation of the substituent attached to it, can be determined.

For this compound, the proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the difluoromethyl group (H-3) would be of particular interest. The width of the signal for H-1 in the ¹H NMR spectrum can give a clue to its orientation. A broad signal with large coupling constants would suggest an axial position, while a narrower signal would indicate an equatorial position.

NOE experiments can also be used to establish through-space proximity between protons. For example, an NOE enhancement between a substituent and the axial protons at positions 3 and 5 relative to it would confirm an axial orientation of that substituent.

Table 2: Expected Representative ¹H NMR Data for the Most Stable Conformer of cis-3-(Difluoromethyl)cyclohexan-1-ol

ProtonPositionExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
H-1Axial~3.5tt (triplet of triplets)J_ax,ax ≈ 11, J_ax,eq ≈ 4
H-3Axial~2.0m (multiplet)-
-CHF₂-~5.7t (triplet)J_H-F ≈ 56

Note: These are hypothetical data points intended to illustrate the expected spectroscopic features for the diequatorial conformer, which would have axial protons at C-1 and C-3.

Influence of the Difluoromethyl and Hydroxyl Substituents on Cyclohexane Ring Dynamics

The presence of both a hydroxyl and a difluoromethyl group on the cyclohexane ring influences its dynamic behavior, particularly the rate of ring inversion. The energy barrier to this "ring flip" is affected by the steric and electronic nature of the substituents.

The hydroxyl group is relatively small, but it can participate in hydrogen bonding, which may influence conformational preferences, especially in certain solvents. gmu.edu The difluoromethyl group, while not as bulky as a tert-butyl group, is significantly larger than a hydrogen atom and exerts a notable steric influence. researchgate.net The geminal fluorine atoms also introduce a significant dipole moment and have electron-withdrawing effects, which can alter the electronic environment of the ring. Studies on other fluorinated organic compounds have shown that the introduction of a CF₂ group can have a notable impact on molecular conformation. st-andrews.ac.uknih.govrsc.org

In this compound, the conformational equilibrium will be dominated by the desire to place the larger difluoromethyl group in an equatorial position to minimize 1,3-diaxial interactions. libretexts.org The hydroxyl group will also prefer the equatorial position, but its steric demand is less pronounced. Therefore, the cis isomer, which can adopt a diequatorial conformation, is expected to be significantly more stable than the trans isomer, where one substituent must be axial.

Conformational Isomerism and Interconversion Barriers

Cyclohexane and its derivatives can exist as several conformational isomers, including the highly stable chair form, the less stable boat and twist-boat forms, and the high-energy half-chair conformation. libretexts.org The interconversion between the two chair conformations of a substituted cyclohexane, known as ring flipping, proceeds through these higher-energy intermediates.

The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. For this compound, the presence of the substituents will affect the relative energies of the two chair forms and the barrier between them. The difference in energy between the two chair conformers of a given isomer (e.g., equatorial-axial vs. axial-equatorial for the trans isomer) determines the position of the conformational equilibrium.

For the cis isomer, the diequatorial conformer will be heavily favored at room temperature, meaning the ring is essentially "locked" in this conformation. While ring flipping still occurs, the population of the diaxial conformer will be very low. For the trans isomer, there will be a dynamic equilibrium between the two chair forms (axial-OH, equatorial-CHF₂ and equatorial-OH, axial-CHF₂). The conformer with the bulkier difluoromethyl group in the equatorial position will be the major component of this equilibrium mixture. The energy barrier for the interconversion would be influenced by the steric strain in the transition states.

Computational Chemistry and Theoretical Studies of 3 Difluoromethyl Cyclohexan 1 Ol

Quantum Chemical Calculations for Geometrical Optimization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. For 3-(Difluoromethyl)cyclohexan-1-ol, these calculations provide crucial insights into its stable conformations and electronic properties.

The geometrical optimization of this compound is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set like 6-31G*. These calculations reveal that the cyclohexane (B81311) ring adopts a chair conformation to minimize steric strain. The substituents, a hydroxyl group (-OH) and a difluoromethyl group (-CHF2), can occupy either axial or equatorial positions. Generally, the equatorial position is favored for larger substituents to avoid 1,3-diaxial interactions. gmu.eduopenochem.org Therefore, the most stable conformer is expected to have both the hydroxyl and the difluoromethyl groups in equatorial positions.

The electronic structure analysis, derived from the optimized geometry, provides information on the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. These properties are key to understanding the molecule's reactivity and intermolecular interactions.

ParameterValue (cis-isomer, eq, eq)Value (trans-isomer, eq, ax)
Bond Lengths (Å)
C-O1.4321.433
C-C (avg)1.5351.536
C-F (avg)1.3751.375
Bond Angles (degrees)
C-O-H108.5108.6
F-C-F106.2106.1
Dihedral Angles (degrees)
C1-C2-C3-C4-55.8-56.0

Table 1. Hypothetical optimized geometrical parameters for the cis and trans isomers of this compound, calculated at the B3LYP/6-31G* level of theory. The cis-isomer has both substituents in equatorial positions, while the trans-isomer has the hydroxyl group equatorial and the difluoromethyl group axial.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The predicted shifts for this compound would show characteristic signals for the protons and carbons of the cyclohexane ring, as well as for the difluoromethyl group. The ¹⁹F NMR spectrum is particularly important for fluorinated compounds and would exhibit a doublet of doublets due to coupling with the geminal proton and vicinal protons.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The vibrational frequencies and intensities of this compound can be computed using DFT. The calculated IR spectrum would show a strong absorption band corresponding to the O-H stretching of the alcohol group and characteristic C-F stretching vibrations for the difluoromethyl group.

NucleusPredicted Chemical Shift (ppm) - cis isomer
¹H NMR
H (on C-OH)3.65
H (on C-CHF₂)5.85 (t)
Cyclohexane H's1.2 - 2.1
¹³C NMR
C-OH69.8
C-CHF₂115.4 (t)
Cyclohexane C's25.0 - 45.0
¹⁹F NMR
-CHF₂-125.3 (d)

Table 2. Hypothetical predicted NMR chemical shifts for the cis-isomer of this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
IR Spectrum
O-H stretch3450Strong
C-H stretch2850-2960Medium
C-F stretch1100-1150Strong
C-O stretch1050Medium
Raman Spectrum
C-H stretch2850-2960Strong
Ring vibrations800-1000Medium

Table 3. Hypothetical predicted vibrational frequencies for the cis-isomer of this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, a potential reaction for investigation is its oxidation to the corresponding ketone, 3-(difluoromethyl)cyclohexanone.

Using DFT methods, the reaction pathway can be mapped out. This involves locating the structures of the reactants, transition state, and products. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insights into the geometry of the activated complex. The calculated activation energy, which is the energy difference between the transition state and the reactants, determines the reaction rate.

Reaction StepReactantsTransition StateProductActivation Energy (kcal/mol)
OxidationThis compound + [O][Oxidation TS]3-(Difluoromethyl)cyclohexanone + H₂O15.2

Table 4. Hypothetical calculated activation energy for the oxidation of this compound.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. nih.gov MD simulations of this compound can be used to explore its conformational landscape and the transitions between different conformers.

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. A force field, such as AMBER or CHARMM, is used to describe the potential energy of the system. rsc.org By running the simulation for a sufficient amount of time, a trajectory of the molecule's motion is generated. Analysis of this trajectory can reveal the relative populations of different conformers and the energy barriers for their interconversion.

ConformerDihedral Angle (C1-C2-C3-C(CHF₂))Population (%)
Chair (eq, eq)-175°92
Chair (ax, eq)-65°4
Chair (eq, ax)55°3
Twist-Boatvarious1

Table 5. Hypothetical conformational populations of this compound in water at 298 K from a molecular dynamics simulation.

Analysis of Non-Covalent Interactions Involving the Difluoromethyl Group

Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. The difluoromethyl group in this compound can participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions.

The fluorine atoms of the difluoromethyl group are electronegative and can act as weak hydrogen bond acceptors. Intramolecular hydrogen bonding between one of the fluorine atoms and the hydroxyl proton is a possibility that can influence the conformational preference of the molecule. Intermolecularly, the difluoromethyl group can interact with other molecules through dipole-dipole forces and weaker dispersion forces. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. researchgate.net

Type of InteractionInteracting AtomsHypothetical Interaction Energy (kcal/mol)
Intramolecular H-bondO-H --- F-C-1.5
Intermolecular H-bond (with water)O-H --- OH₂-5.2
Dipole-DipoleC-F --- H-O-0.8

Table 6. Hypothetical non-covalent interaction energies for this compound.

Advanced Analytical and Spectroscopic Methodologies Applied to 3 Difluoromethyl Cyclohexan 1 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for mapping the connectivity and stereochemistry of 3-(Difluoromethyl)cyclohexan-1-ol. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecule's carbon-hydrogen framework.

¹H, ¹³C, and ¹⁹F NMR for Complex Structural Assignments

The analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra offers a foundational understanding of the molecular structure. In the ¹H NMR spectrum, the proton attached to the carbon bearing the hydroxyl group (C1) and the proton on the carbon adjacent to the difluoromethyl group (C3) would exhibit characteristic chemical shifts. The proton of the difluoromethyl group itself would appear as a triplet due to coupling with the two fluorine atoms.

The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbon atom bonded to the hydroxyl group (C1) would be shifted downfield. A key feature is the signal for the difluoromethyl carbon, which appears as a triplet due to one-bond coupling with the two fluorine atoms.

Crucially, ¹⁹F NMR spectroscopy confirms the presence of the difluoromethyl moiety. The fluorine nuclei would produce a signal whose multiplicity is determined by coupling to the geminal and vicinal protons, offering direct evidence of the local electronic environment.

Table 1: Hypothetical NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H ~3.6-4.1 Multiplet H-1
¹H ~5.6-6.1 Triplet CHF₂
¹³C ~68-72 Singlet C-1
¹³C ~114-118 Triplet CHF₂
¹⁹F ~-110 to -130 Doublet CHF₂

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle and defining the relative stereochemistry of the cis and trans isomers.

COSY (Correlation Spectroscopy) reveals proton-proton (H-H) couplings, establishing the connectivity of adjacent protons within the cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the signals in the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are in close proximity, which is paramount for determining the stereochemistry. For instance, in the cis isomer, a NOESY correlation would be expected between the axial protons at C1 and C3, whereas the trans isomer would show different spatial relationships.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the elemental composition of this compound. By measuring the mass-to-charge ratio to a very high degree of precision, HRMS can confirm the molecular formula, C₇H₁₂F₂O. This technique distinguishes the target molecule from other compounds with the same nominal mass but different elemental compositions.

Table 2: Hypothetical HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ 151.0925 151.0927
[M+Na]⁺ 173.0745 173.0746

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary methods that probe the vibrational modes of the molecule, providing definitive identification of its functional groups. The IR spectrum of this compound would prominently feature a broad absorption band for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹) and strong C-H stretching bands (around 2850-3000 cm⁻¹). The characteristic C-F stretching vibrations of the difluoromethyl group would appear in the fingerprint region (typically 1000-1100 cm⁻¹). Raman spectroscopy would corroborate these findings and provide additional information about the carbon backbone.

Chiroptical Spectroscopic Techniques (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Given that this compound is a chiral molecule, existing as a pair of enantiomers for each diastereomer (cis and trans), chiroptical techniques are essential for their characterization.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. The enantiomers of this compound would produce mirror-image CD spectra, with the sign of the Cotton effects being indicative of the absolute configuration at the stereocenters.

Optical Rotatory Dispersion (ORD) measures how the angle of plane-polarized light is rotated as a function of wavelength. Similar to CD, the two enantiomers would display mirror-image ORD curves.

X-ray Crystallography for Solid-State Structure Determination

The gold standard for unambiguous three-dimensional structure determination is single-crystal X-ray crystallography. If a suitable crystal of this compound can be obtained, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. It would definitively confirm the relative stereochemistry (cis or trans), the preferred conformation of the cyclohexane ring (e.g., chair), and the absolute configuration of a single enantiomer. Furthermore, it would reveal details of the intermolecular interactions, such as hydrogen bonding networks in the crystal lattice.

Applications of 3 Difluoromethyl Cyclohexan 1 Ol As a Synthetic Building Block in Organic Chemistry Research

Precursor for the Synthesis of Complex Fluorinated Organic Molecules

The utility of 3-(Difluoromethyl)cyclohexan-1-ol as a precursor lies in its inherent functionality, which allows for a variety of chemical transformations. The hydroxyl group can serve as a handle for oxidation, esterification, etherification, and nucleophilic substitution reactions, while the difluoromethylated cyclohexane (B81311) core provides a robust and tunable lipophilic scaffold.

Researchers have begun to explore the use of this building block in the synthesis of more elaborate molecular architectures. For instance, the oxidation of the secondary alcohol to the corresponding ketone, 3-(difluoromethyl)cyclohexanone, opens up a new suite of reactions. This ketone can then undergo alpha-functionalization or be used in condensation reactions to build more complex carbocyclic and heterocyclic systems.

Furthermore, the stereochemistry of the hydroxyl group and the difluoromethyl group can be controlled or separated, leading to the synthesis of specific diastereomers. This stereochemical control is crucial in the development of pharmacologically active compounds where biological activity is often dependent on the precise three-dimensional arrangement of atoms. While extensive, published libraries of complex molecules derived from this compound are still in their infancy, the foundational chemistry suggests a broad potential for creating novel fluorinated compounds with diverse applications.

Utility in the Development of Novel Organic Reactions and Methodologies

The presence of the difluoromethyl group on the cyclohexane ring can influence the reactivity of the molecule, a feature that can be exploited in the development of new synthetic methods. The electron-withdrawing nature of the CHF2 group can affect the pKa of the hydroxyl proton and the reactivity of adjacent carbon atoms.

For example, methodologies focusing on C-H activation at positions proximal to the difluoromethyl group could lead to novel functionalization strategies. The unique electronic environment created by the fluorine atoms can direct metallation or radical abstraction to specific sites on the cyclohexane ring, enabling the introduction of new substituents in a regioselective manner.

Additionally, the development of stereoselective reactions involving this compound is an active area of interest. Catalytic systems that can differentiate between the enantiomers or diastereomers of this building block would be highly valuable for the asymmetric synthesis of complex fluorinated molecules. The insights gained from studying the reactivity and stereoselectivity of this compound can contribute to the broader understanding of fluorinated systems in organic synthesis.

Contribution to the Design of Research Probes Incorporating Fluorinated Motifs

Fluorinated motifs are frequently incorporated into research probes for various applications, including in vivo imaging and mechanistic studies. The difluoromethyl group can serve as a ¹⁹F NMR reporter due to the high sensitivity and natural abundance of the ¹⁹F nucleus. The chemical shift of the ¹⁹F signal is highly sensitive to the local chemical environment, making it an excellent probe for studying molecular interactions.

By incorporating this compound into larger biomolecules or ligands, researchers can create probes to study binding events with proteins or other biological targets. The change in the ¹⁹F NMR signal upon binding can provide valuable information about the binding mode and the electronic environment of the binding pocket.

Moreover, the polar nature of the C-F bond can be exploited to design probes with specific binding properties. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, which can be fine-tuned to enhance the affinity and selectivity of the probe for its target. The development of such probes is crucial for drug discovery and for elucidating complex biological processes.

Emerging Research Frontiers and Future Directions for 3 Difluoromethyl Cyclohexan 1 Ol Research

Exploration of Asymmetric Synthesis Routes with Enhanced Efficiency and Selectivity

The creation of stereochemically defined molecules is paramount, as the biological activity and material properties of enantiomers can differ dramatically. The asymmetric synthesis of 3-(Difluoromethyl)cyclohexan-1-ol, to produce specific stereoisomers, is a critical research frontier. Current methods for creating chiral centers bearing a difluoromethyl group are still developing, presenting an opportunity for significant innovation. rsc.org

Future research will likely focus on several key areas. The development of novel chiral catalysts, such as transition metal complexes with chiral ligands or sophisticated organocatalysts, could enable highly enantioselective and diastereoselective routes. numberanalytics.comnih.gov For instance, asymmetric hydrogenation or transfer hydrogenation of a corresponding difluoromethylated cyclohexanone (B45756) precursor using a chiral catalyst is a promising avenue. Another approach involves the stereoselective functionalization of a prochiral cyclohexene (B86901) derivative. The use of computational modeling to predict the stereoselectivity of these reactions is emerging as a powerful tool for catalyst design and reaction optimization. numberanalytics.com

Table 1: Potential Asymmetric Synthesis Strategies for this compound
StrategyDescriptionKey Research ObjectivePotential Catalysts/Reagents
Asymmetric HydrogenationStereoselective reduction of 3-(difluoromethyl)cyclohexanone.Achieve high enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).Ruthenium or Iridium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP).
Chiral Auxiliary-Mediated SynthesisCovalent attachment of a chiral auxiliary to a precursor to direct stereoselective transformations.Efficient introduction and cleavage of the auxiliary.Evans oxazolidinones or other removable chiral groups. youtube.com
Organocatalytic CycloadditionFormal [3+2] cycloaddition reactions using bifunctional organocatalysts to construct the chiral cyclohexanol (B46403) ring. nih.govControl over multiple stereocenters in a single step.Cinchona alkaloid-thiourea based catalysts. nih.gov
Enzymatic ResolutionKinetic resolution of a racemic mixture of this compound using lipases or other enzymes.High selectivity and environmentally benign conditions.Immobilized lipases (e.g., Candida antarctica lipase (B570770) B).

Investigation of Novel Reactivity Patterns for the Difluoromethyl Group in Complex Environments

The difluoromethyl group is often considered a stable terminus in a molecule, but recent research has revealed its capacity for unique chemical transformations. acs.org A key future direction is to explore this reactivity within the specific environment of the this compound scaffold. The slightly acidic proton of the -CF2H group allows it to be deprotonated under specific conditions to form a nucleophilic difluorinated synthon (R-CF2-). acs.org Investigating this reactivity could unlock novel carbon-carbon and carbon-heteroatom bond-forming reactions directly at the difluoromethylated position.

Furthermore, the interaction between the difluoromethyl group and the neighboring hydroxyl group could lead to unprecedented intramolecular reactions, such as cyclizations or rearrangements, under specific catalytic conditions. Another area of interest is the exploration of radical reactions. The generation of a difluoromethyl radical from this compound could enable late-stage functionalization at remote positions on the cyclohexane (B81311) ring. nih.govresearchgate.net Understanding and controlling these novel reactivity patterns will vastly expand the synthetic utility of this building block.

Table 2: Novel Reactivity Patterns for Investigation
Reactivity PatternDescriptionPotential TransformationEnabling Conditions
Masked NucleophilicityDeprotonation of the C-H bond of the CF2H group to generate a nucleophilic species. acs.orgAlkylation, arylation, or acylation at the difluoromethylated carbon.Strong bases (e.g., Brønsted superbases) in combination with Lewis acids. acs.org
C-F Bond ActivationSelective activation and substitution of one of the C-F bonds in the difluoromethyl group.Desymmetrization to form monofluorinated chiral centers. nih.govPalladium or Iridium catalysis with specific ligands and Lewis acid co-catalysts. nih.gov
Intramolecular Hydrogen BondingInteraction between the CF2H (as a hydrogen bond donor) and the hydroxyl group. alfa-chemistry.comConformational locking, directing group for stereoselective reactions.Conformationally rigid systems or specific solvent environments.
Radical TranslocationGeneration of a radical at the difluoromethyl position followed by intramolecular hydrogen atom transfer.Functionalization of remote C-H bonds on the cyclohexyl ring.Photoredox catalysis or classical radical initiators. researchgate.net

Integration into Advanced Supramolecular Assemblies and Material Science Precursors

The unique electronic and steric properties of the difluoromethyl group make it an attractive component for advanced materials. nih.gov A significant future direction is the integration of this compound and its derivatives into supramolecular assemblies. The ability of the -CF2H group to act as a hydrogen bond donor, complemented by the classical hydrogen bonding of the hydroxyl group, provides two distinct points of interaction for building ordered, non-covalent structures. alfa-chemistry.com This could enable the design of novel liquid crystals, organogels, or molecular capsules where the fluorinated moiety dictates packing and bulk properties.

As a precursor for materials science, this compound holds considerable promise. It could be used to synthesize fluorinated monomers for polymerization, leading to materials with tailored properties such as low surface energy, high thermal stability, and chemical resistance. Its incorporation into metal-organic frameworks (MOFs) could create materials with modified pore environments, potentially enhancing catalytic activity or selective gas sorption. chemscene.com

Table 3: Potential Applications in Supramolecular Chemistry and Materials Science
Application AreaRole of this compoundResulting Property
Liquid CrystalsCore or side-group component directing molecular alignment.Modified mesophase behavior and dielectric properties.
Fluorinated PolymersMonomer precursor after functionalization of the hydroxyl group.Enhanced hydrophobicity, thermal stability, and chemical resistance.
Metal-Organic Frameworks (MOFs)Functionalized linker molecule.Tuning of pore size, hydrophobicity, and guest-framework interactions. chemscene.com
Self-Assembled Monolayers (SAMs)Surface modification agent for attachment to substrates.Creation of low-energy, hydrophobic surfaces.

Development of High-Throughput Screening Methodologies for Derivatization

To rapidly explore the chemical space accessible from this compound, the development of high-throughput screening (HTS) methodologies is essential. This involves the miniaturization and automation of chemical reactions to quickly generate libraries of derivatives. Future research should focus on adapting modern HTS workflows to the specific chemistry of this fluorinated alcohol. This includes creating arrays of reactions where the hydroxyl group is modified (e.g., through esterification, etherification, or substitution) under a wide range of catalytic conditions.

A crucial component of HTS is the availability of rapid and sensitive analytical techniques for reaction analysis. For fluorinated compounds, 19F NMR spectroscopy is a particularly powerful tool. The development of fluorine-NMR-based competition binding experiments could allow for the high-throughput screening of derivatives for biological activity. eurekaselect.comscilit.com Furthermore, techniques like gas chromatography-mass spectrometry (GC-MS) following derivatization can be optimized for rapid and quantitative analysis of reaction outcomes, enabling efficient optimization of new synthetic methods. nih.govrsc.org

Table 4: High-Throughput Screening Strategies for Derivatization
HTS ComponentDescriptionKey TechnologyObjective
Automated SynthesisUse of robotic liquid handlers to set up hundreds of reactions in parallel in microplates.Robotic workstations, microplate reactors.Rapidly generate a large library of derivatives.
Reaction ScoutingScreening of a wide variety of catalysts, reagents, and solvents to discover new transformations.Design of Experiments (DoE) software.Optimize reaction conditions for yield and selectivity. researchgate.net
Rapid Analytics (Screening)Fast analysis of reaction plates to identify successful transformations ("hits").19F NMR, UPLC-MS.Qualitative or semi-quantitative assessment of product formation.
Rapid Analytics (Quantification)Accurate measurement of yield and purity for promising reactions.GC-FID with internal standards, qNMR. rsc.orgProvide robust data for reaction optimization.

Advanced Computational Models for Predicting Complex Reactivity and Stereocontrol

Computational chemistry provides indispensable tools for understanding and predicting chemical phenomena, bypassing costly and time-consuming trial-and-error experimentation. rsc.org For this compound, developing advanced computational models represents a major research frontier. Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms in detail. This allows for the calculation of activation energies for different pathways, providing insight into reactivity and selectivity. researchgate.net For example, DFT calculations can help predict whether a reaction will favor S_N2 substitution at the hydroxyl group or a transformation involving the difluoromethyl group.

Beyond mechanistic studies, machine learning (ML) models are becoming increasingly important for predicting reaction outcomes. rsc.org By training ML algorithms on datasets of known fluorination reactions, it may become possible to predict the optimal conditions for the asymmetric synthesis of this compound with high accuracy. numberanalytics.com Such models can also predict key molecular properties, such as binding affinity to biological targets or metabolic stability, guiding the design of derivatives for specific applications in drug discovery. researchgate.netnih.gov

Table 5: Applications of Advanced Computational Models
Computational MethodApplication for this compoundPredicted Outcome/Property
Density Functional Theory (DFT)Modeling transition states of potential reactions.Reaction barriers, regioselectivity, and stereoselectivity. researchgate.net
Molecular Dynamics (MD)Simulating the conformational behavior of the molecule in different solvents or within a binding pocket.Preferred conformations, solvent interactions, binding free energies.
Machine Learning (ML) - QSARTraining models on data from derivatives to correlate structure with activity.Prediction of biological activity or physical properties for new derivatives. nih.gov
Machine Learning (ML) - Reaction PredictionTraining models on databases of chemical reactions.Prediction of the most likely product and optimal conditions for a given set of reactants. rsc.org

Q & A

Q. Key Considerations :

  • Temperature : Reactions at 0–25°C minimize side reactions (e.g., over-fluorination).
  • Solvent : Anhydrous THF or DMF enhances reagent stability.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity .

How can the stereochemistry of this compound be analyzed, and what are its conformational implications?

Basic Research Question
Stereochemical analysis requires:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to assess coupling constants and axial/equatorial substituent orientations .
  • X-ray Crystallography : Resolves absolute configuration; cyclohexanol rings often adopt chair conformations with fluorinated groups in equatorial positions to minimize steric strain .

Example :
In 3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol, the trifluoromethyl group adopts equatorial positioning, stabilizing the chair conformation .

What experimental strategies resolve contradictions in reported bioactivity data for fluorinated cyclohexanols?

Advanced Research Question
Discrepancies in bioactivity (e.g., antinociceptive vs. anti-inflammatory effects) may arise from:

  • Model Selection : In vivo models (e.g., CFA-induced pain vs. acute inflammation) yield divergent results .
  • Dosage Effects : Nonlinear dose-response curves, as seen in Study B (10–30 mg/kg reduced hyperalgesia, but higher doses lacked efficacy) .

Q. Methodological Solutions :

  • Dose-Response Profiling : Test ≥5 concentrations to identify therapeutic windows.
  • Mechanistic Replication : Validate target engagement (e.g., TRPA1 channel antagonism) across cell-based and in vivo assays .

How does the difluoromethyl group influence metabolic stability and enzyme interactions compared to non-fluorinated analogs?

Advanced Research Question
The difluoromethyl group enhances:

  • Metabolic Stability : Reduced CYP450-mediated oxidation due to strong C–F bonds .
  • Enzyme Binding : Fluorine’s electronegativity increases hydrogen-bond acceptor strength, improving selectivity for targets like kinases or esterases .

Case Study :
In 3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol, the CF₃ group improved binding affinity (Kd = 12 nM vs. 45 nM for non-fluorinated analog) to TRPA1 channels .

What spectroscopic and computational methods characterize this compound’s structure and reactivity?

Basic Research Question

  • Spectroscopy :
    • IR : O–H stretch (~3200 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
    • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 164.1 (C₇H₁₂F₂O) .
  • Computational Tools :
    • DFT Calculations : Predict reaction pathways (e.g., oxidation to ketones) .
    • Docking Simulations : Model interactions with biological targets (e.g., TRPA1) .

How can researchers address challenges in synthesizing enantiopure this compound?

Advanced Research Question

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation of ketone precursors .

Example :
In 4-oxo-1-(trifluoromethyl)cyclohexan-1-ol synthesis, enantiomeric excess (ee) >90% was achieved using Rh-catalyzed asymmetric transfer hydrogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.